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Welcome to the technical support center for advanced semiconductor reliability. This guide is
designed for researchers, scientists, and drug development professionals who utilize sensitive
electronic devices and may encounter reliability issues. Here, we delve into the critical, yet
often overlooked, role of the substrate in modulating interconnect failure, a phenomenon we
term Substrate-Mediated Electromigration Effects. Instead of viewing the substrate as a
passive scaffold, we will treat it as an active component whose electronic, thermal, and
mechanical properties can dictate the lifespan of your devices.

This resource provides in-depth troubleshooting guides, FAQs, and experimental protocols to
help you diagnose and mitigate failures where the substrate is a key influencing factor.

Part 1: Conceptual Framework - Beyond the
Interconnect

Electromigration (EM) is the transport of metal atoms caused by the momentum transfer from
flowing electrons.[1][2] This atomic flux can lead to the formation of voids, causing open
circuits, or the accumulation of material into hillocks, causing short circuits.[2][3] The rate of this
failure mechanism is notoriously sensitive to temperature and current density.[4][5]

Traditionally, EM analysis focuses on the interconnect material itself. However, this view is
incomplete. The substrate and its surrounding dielectric layers are active participants in the
physics of failure. We define Substrate-Mediated Electromigration Effects as the collection of
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phenomena where the substrate's thermal, mechanical, and electrical properties directly
influence the rate and location of electromigration-induced failures in the metallization layers
above.

The primary mechanism is a multi-physics interaction:
e Joule Heating: Current flowing through the interconnect generates heat.[6]

o Heat Dissipation: This heat must be efficiently dissipated, primarily through the underlying
substrate and dielectric layers.[7]

e Thermal Feedback Loop: Poor heat dissipation leads to a temperature rise in the
interconnect. Since EM is exponentially dependent on temperature, this accelerates atomic
migration, which can increase local resistance and generate even more heat—a destructive
positive feedback loop.[4][5]

o Thermomechanical Stress: A mismatch in the Coefficient of Thermal Expansion (CTE)
between the metal interconnect, the dielectric, and the substrate creates mechanical stress
during temperature changes (e.g., operation or thermal cycling).[8] This stress gradient is a
driving force for atomic diffusion, directly impacting EM.[9][10]

Understanding these interactions is the key to troubleshooting complex, substrate-related
reliability problems.

Part 2: Troubleshooting and FAQs

This section is formatted to address specific issues you may encounter during experimental
work or device operation.

Category 1: Thermal Management Issues

Question 1: We are seeing premature interconnect failures when operating devices on a glass
substrate compared to our standard silicon substrate, even at the same current density. Why is
this happening?

Answer: This is a classic case of substrate thermal conductivity dictating reliability. Silicon has
a significantly higher thermal conductivity (~148 W/m-K) than glass (~1 W/m-K).
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o Causality: The silicon substrate acts as an efficient heat sink, pulling Joule heat away from
the interconnect and keeping its temperature lower.[7] The glass substrate, being a thermal
insulator, traps the heat. This elevated operating temperature drastically accelerates
electromigration, leading to early failures even if the electrical conditions are identical.[11] A
study on Cu thin films specifically found that substrates like glass and alumina can alter the
activation energy for migration compared to substrates with different thermal and surface
properties like LTCC (low temperature co-fired ceramics).[12]

o Troubleshooting Steps:

o Verify Operating Temperature: Use a non-contact method like an IR camera or integrated
thermal sensors to measure the actual temperature of the interconnect on both substrate
types under load. You will likely confirm a much higher temperature on the glass substrate.

o Reduce Current Density: For the glass substrate, you must derate the maximum allowable
current density to keep the interconnect temperature within a reliable range.

o Modeling: Perform a thermal simulation (e.g., using FEM) to model the heat flow for your
specific geometry. This will allow you to predict the temperature rise and adjust your
design rules accordingly.

Question 2: Our device is built on a modern FinFET architecture and fails much faster than our
older planar devices, despite thermal simulations suggesting manageable temperatures. What
are we missing?

Answer: You are likely encountering exacerbated self-heating effects inherent to 3D transistor
architectures like FinFETSs.

o Causality: In planar transistors, the channel has a large contact area with the bulk substrate,
allowing for effective heat dissipation. In a FInFET, the channel is a raised fin surrounded by
gate dielectric on multiple sides, which dramatically reduces the cross-sectional area for heat
to escape into the substrate.[13][14] This leads to significant heat trapping and much higher
local temperatures in the channel and nearby interconnects than in planar devices, a
phenomenon that bulk thermal simulations might not capture without highly detailed models.
[13] This localized heating provides the thermal energy to accelerate EM-induced
degradation.[14]
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e Troubleshooting Steps:

o Refine Thermal Model: Ensure your simulation tools are specifically designed for FInFETs
and can model the thermal resistance of the fin structure and surrounding dielectrics
accurately.

o Review Layout: Analyze the placement of high-power devices and their proximity to critical
interconnects. Spacing out heat sources can mitigate localized temperature peaks.

o Pulsed Operation Analysis: If applicable, operate the device with pulsed signals. The
thermal time constants of these small structures may allow for cooling between pulses,
improving lifetime.

Category 2: Mechanical Stress Issues

Question 3: We observe a high number of failures after thermal cycling tests, but the failures
are not always at the point of highest current density. What role does the substrate play here?

Answer: This points to a failure mechanism where thermomechanical stress is a dominant, or
at least an equal, partner to the electron wind force. The substrate is the primary source of this
stress.

o Causality: The substrate (e.g., Silicon), the dielectric (e.g., SiO2), and the interconnect (e.qg.,
Copper) all have different Coefficients of Thermal Expansion (CTE). As the device is heated
and cooled, these materials expand and contract at different rates. This mismatch creates
immense mechanical stress in the interconnect.[8] This stress can drive atomic migration on
its own (Stress Migration) and significantly modulate electromigration.[4] For instance,
regions of high tensile stress can alter diffusion pathways, creating failure points away from
the areas of peak current. Compressive stress has also been shown to enhance
electromigration.[8]

e Troubleshooting Steps:

o Failure Analysis: Use a Focused lon Beam (FIB) or Scanning Electron Microscope (SEM)
to inspect the failure sites. Look for signs of stress, such as micro-cracks or deformations,
in addition to EM voids.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.researchgate.net/publication/318804924_Effects_of_Electrical_Current_and_External_Stress_on_the_Electromigration_of_Intermetallic_Compounds_Between_the_Flip-Chip_Solder_and_Copper_Substrate
https://www.mdpi.com/2079-9292/14/15/3151
https://www.researchgate.net/publication/318804924_Effects_of_Electrical_Current_and_External_Stress_on_the_Electromigration_of_Intermetallic_Compounds_Between_the_Flip-Chip_Solder_and_Copper_Substrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Layout Analysis: Examine the geometry of the failed interconnects. Failures often occur at
sharp corners, narrow sections, or near vias, where stress concentration is highest.

o Material Selection: Re-evaluate your dielectric and passivation layer choices. Materials
with CTE values closer to that of the substrate and interconnect can reduce the overall

stress.

o Stress Simulation: Use a thermomechanical simulation tool to map the stress distribution
in your interconnects across the operating temperature range. This can reveal high-stress
locations that correlate with your observed failures.

Category 3: Material and Interface Integrity

Question 4: Our electromigration test results are inconsistent, with a very wide distribution in
time-to-failure. How can the substrate interface be contributing to this variability?

Answer: High variability in EM lifetime often points to inconsistencies at the material interfaces,
which are directly influenced by the substrate. The interface between the interconnect and the
underlying barrier/adhesion layer is a primary diffusion pathway.

o Causality: The dominant diffusion path for copper electromigration is often the
surface/interface rather than through the bulk material or grain boundaries.[5] Therefore, the
quality of the interface between the copper, the adhesion/barrier layer (e.g., Ta/TaN or TiN),
and the dielectric is paramount. Poor adhesion between these layers can create a fast and
variable pathway for atomic migration.[15] The substrate's surface properties, such as
roughness and chemistry, can directly impact the quality and uniformity of the deposited
adhesion and metal layers, leading to this variability.

e Troubleshooting Steps:

o Interface Characterization: Use techniques like Transmission Electron Microscopy (TEM)
to examine the cross-section of the interconnect stack on the substrate. Look for
delamination, inconsistent layer thickness, or poor grain structure in the adhesion layer.

o Substrate Preparation: Review your substrate cleaning and preparation process. Surface
contaminants can severely compromise the adhesion of subsequent layers.
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o Deposition Parameters: Optimize the deposition parameters (e.g., sputter power,
temperature) for your adhesion and seed layers. A study on Ag thin films showed that
deposition conditions strongly affect the crystallographic orientation, which in turn impacts
EM resistance.[12]

o Adhesion Testing: Perform wafer-level adhesion tests (e.g., stud-pull or tape tests) to
guantify and ensure consistent adhesion across the substrate.

Part 3: Experimental Protocols and Data
Standardized Accelerated Electromigration Test
Protocol

This protocol is designed to characterize the lifetime of interconnects while considering

substrate effects.
e Test Structure Preparation:

o Design a test structure with a series of interconnect lines of varying lengths and widths.
Include Kelvin structures for precise resistance measurement.[12]

o Fabricate the test structure on different substrates of interest (e.g., Si, SiC, Glass, LTCC).
Ensure all other processing steps are identical.

e Pre-Test Annealing:

o Anneal the samples in a forming gas or vacuum environment (e.g., 400 °C for 30 minutes)
to stabilize the metal's microstructure before testing.[3]

o Test Setup:

o Place the sample on a heated chuck inside a probe station to control the ambient

temperature accurately.

o Use a Source Measure Unit (SMU) to apply a constant DC current and simultaneously

monitor the voltage drop across the test line.

o Test Execution:
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[e]

Step 1 (Thermal Soak): Heat the chuck to the desired test temperature (e.g., 250 °C) and
let the sample stabilize for at least 20 minutes to ensure thermal equilibrium.

o Step 2 (Stress Application): Apply a high constant current density (e.g., 1-3 MA/cm?) to the
test line.

o Step 3 (Monitoring): Continuously record the resistance of the line over time. The
resistance will gradually increase as voids form.

o Step 4 (Failure Criterion): Define a failure criterion, typically a 10-20% increase in
resistance from the initial value.[3] The time to reach this point is the time-to-failure (TTF).

o Data Analysis:

o Repeat the test for a statistically significant number of samples (e.g., at least 16) for each
substrate type.[3]

o Plot the results on a log-normal probability plot to determine the Mean Time To Failure
(MTTF).

o Perform the experiment at several different temperatures to extract the activation energy
(Ea) for the failure mechanism using Black's equation, which will reveal how the substrate
influences the dominant diffusion pathway.[5]

Data Table: Properties of Common Substrate Materials

This table provides a reference for key properties that influence thermal and mechanical
behavior.
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o Silicon Gallium ] Fused
Silicon ] o Alumina o LTCC
Property . Carbide Nitride Silica .
(Si) ) (Al203) (Typical)
(SiC) (GaN) (Glass)
Thermal
Conductivit  ~148 ~370 ~130 ~30 ~1.4 ~3-5
y (W/m-K)
Coefficient
of Thermal
_ ~2.6 ~4.0 ~5.6 ~7.3 ~0.55 ~5-7
Expansion
(ppm/°C)
Dielectric
Constant 11.7 9.7 9.0 9.8 3.9 5-8
(@ 1 MHz)
Primar High Hybrid High-
_ y. Standard X RF, High y : . °
Application Power, Circuits, RF, Optical ~ Frequency
CMOS ) Power )
Context High Temp RF Packaging

Part 4: Visualization and Key Relationships
Diagrams

Below are diagrams generated using DOT language to visualize the critical relationships in
substrate-mediated electromigration.
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Caption: Decision workflow for substrate impact on reliability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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